Methyl 3-(2-methoxyphenoxy)propanoate
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Overview
Description
Methyl 3-(2-methoxyphenoxy)propanoate is an organic compound with the molecular formula C11H14O4 It is a derivative of propanoic acid and features a methoxyphenoxy group attached to the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyphenoxy)propanoate typically involves the esterification of 3-(2-methoxyphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxyphenoxy)propanoic acid.
Reduction: Formation of 3-(2-methoxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-methoxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-hydroxyphenoxy)propanoate
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Uniqueness
Methyl 3-(2-methoxyphenoxy)propanoate is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
89051-94-5 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 3-(2-methoxyphenoxy)propanoate |
InChI |
InChI=1S/C11H14O4/c1-13-9-5-3-4-6-10(9)15-8-7-11(12)14-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
VZACJNFNJZVNRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCC(=O)OC |
Origin of Product |
United States |
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